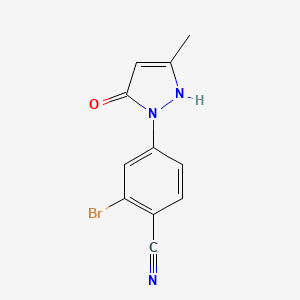
2-(2-Chloro-benzoylamino)-3-hydroxy-butyric acid
Übersicht
Beschreibung
The compound “2-(2-Chloro-benzoylamino)-3-hydroxy-butyric acid” is a complex organic molecule that contains a benzoyl group (a benzene ring attached to a carbonyl group), an amino group, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, 2-chlorobenzoyl chloride can react with aromatic amines to form various products .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Preparative-scale synthesis of metabolites from soil treatments : A study by Michelotti et al. (2002) focused on the large-scale preparation of metabolites related to 3-(3,5-dichloro-4-methyl-benzoylamino)-2-hydroxy-3-methyl-pentanoic acid and 3-(3,5-dichloro-benzoylamino)-3-methyl-2-oxo-butyric acid, derived from soil treated with fungicides and herbicides. This research outlines a 5-step synthesis process using readily available materials (Michelotti et al., 2002).
Synthesis of δ-(polyfluoroalkyl)-δ-hydroxy-α-amino acids : In a study by Tolmacheva et al. (2009), new δ-(polyfluoroalkyl)-δ-hydroxy-α-amino acids were synthesized, starting from 3-(benzoylamino)-6-(polyfluoroalkyl)-2H-pyran-2-ones. The research highlights the significance of reaction conditions and the nature of the polyfluoroalkyl group on stereoselectivity and yields (Tolmacheva et al., 2009).
Synthesis of antimicrobial compounds : A study by Mickevičienė et al. (2015) involved converting 3-[(2-Hydroxyphenyl)amino]butanoic acids into a series of derivatives with antimicrobial properties. This research demonstrates the potential for creating compounds with significant antimicrobial activity against various bacteria and fungi (Mickevičienė et al., 2015).
Synthesis of metalloproteinase inhibitors : Yamamoto et al. (2006) synthesized a series of hydroxamates derived from l-glutamic acid, exhibiting strong inhibitory activity against matrix metalloproteinases. This research contributes to the development of orally active inhibitors for various metalloproteinases (Yamamoto et al., 2006).
Synthesis of pyranoazines : Research by Stanovnik et al. (1993) described the reaction of Methyl 2-benzoylamino-3-dimethylaminopropenoate with various heterocyclic hydroxy compounds, leading to the synthesis of fused pyranones. This synthesis approach is crucial for the development of pharmaceutical and agricultural compounds (Stanovnik et al., 1993).
Other Relevant Research Applications
Enzymatic studies : Willadsen and Eggerer (1975) used specific hydroxybutyric acid derivatives in enzymatic studies to understand the substrate stereochemistry of the enoyl-CoA hydratase reaction. This research provides insights into the stereochemical aspects of enzymatic reactions (Willadsen & Eggerer, 1975).
Synthesis in peptide research : In the field of peptide research, compounds like 2-benzoyl-2-ethoxycarbonylvinyl-1 and 2-benzoylamino-2-methoxycarbonylvinyl-1 have been utilized as protecting groups in the synthesis of various peptides, indicating their importance in peptide chemistry (Svete et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(14)9(11(16)17)13-10(15)7-4-2-3-5-8(7)12/h2-6,9,14H,1H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHLDWTVRKYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-benzoylamino)-3-hydroxy-butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3071122.png)

![4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071138.png)

![3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid](/img/structure/B3071149.png)
![4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3071159.png)

![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B3071186.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)
![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)
